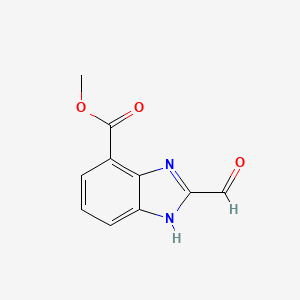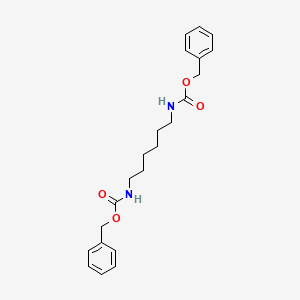![molecular formula C8H11ClN2 B8675114 HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- typically involves the reaction of 3-Methyl-4-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzylhydrazine: Lacks the methyl group at the 3-position.
3-Methylbenzylhydrazine: Lacks the chlorine atom at the 4-position.
Benzylhydrazine: Lacks both the methyl and chlorine substituents.
Uniqueness
HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]- is unique due to the presence of both the methyl and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
Clé InChI |
TYDHJVQGBWGEPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)


![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)










